7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
CAS No.:
Cat. No.: VC17510482
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one -](/images/structure/VC17510482.png)
Specification
Molecular Formula | C9H11N3O |
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Molecular Weight | 177.20 g/mol |
IUPAC Name | 7-ethyl-6-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Standard InChI | InChI=1S/C9H11N3O/c1-3-7-6(2)9(13)11-8-4-5-10-12(7)8/h4-5H,3H2,1-2H3,(H,11,13) |
Standard InChI Key | UEVKIONRGCRUPJ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C(=O)NC2=CC=NN21)C |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Nomenclature
The compound 7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one features a fused bicyclic core comprising pyrazole and pyrimidine rings. Key substituents include an ethyl group at position 7 and a methyl group at position 6, distinguishing it from related derivatives such as 2-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one. The IUPAC name reflects this substitution pattern, with the pyrimidin-5-one moiety indicating a ketone oxygen at position 5.
Table 1: Comparative Structural Features of Selected Pyrazolo[1,5-a]pyrimidines
Compound | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | Ethyl (7), Methyl (6) | C₁₀H₁₃N₃O | 191.23 |
2-Ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | Ethyl (2), Methyl (6,7) | C₁₀H₁₃N₃O | 191.23 |
2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol | Methyl (3), Hydroxymethyl (6) | C₉H₁₄N₄O | 194.24 |
The ethyl and methyl groups enhance lipophilicity, potentially influencing membrane permeability and target binding. Computational modeling suggests that these substituents occupy hydrophobic pockets in enzyme active sites, a hypothesis supported by kinase inhibition studies of analogous compounds .
Spectroscopic and Analytical Characterization
While experimental data for this specific compound are unavailable, related pyrazolo[1,5-a]pyrimidines exhibit characteristic spectroscopic signatures:
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¹H NMR: Resonances between δ 1.2–1.4 ppm for ethyl groups and δ 2.1–2.3 ppm for methyl substituents .
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¹³C NMR: Carbonyl signals near δ 160–170 ppm for the pyrimidinone moiety .
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FT-IR: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N vibrations) .
Synthetic Methodologies and Green Chemistry Approaches
Conventional Synthesis Routes
The synthesis of pyrazolo[1,5-a]pyrimidinones typically involves cyclocondensation reactions between aminopyrazoles and alkynes or carbonyl compounds. For example, the reaction of 5-aminopyrazole with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions yields the pyrazolo[1,5-a]pyrimidine core . Adapting this approach, 7-ethyl-6-methyl derivatives could be synthesized by employing ethyl- and methyl-substituted precursors, though specific protocols remain undocumented in peer-reviewed literature.
Eco-Friendly Synthesis Using Ultrasound Irradiation
A groundbreaking method reported by Das et al. (2024) utilizes ultrasonic irradiation in aqueous ethanol with KHSO₄ as a catalyst . This approach achieves cyclization between aminopyrazoles and alkynes at room temperature, reducing reaction times from hours to minutes. Key advantages include:
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Solvent Sustainability: Replacement of dichloromethane with aqueous ethanol .
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Energy Efficiency: Ultrasonic waves enhance reaction kinetics without external heating .
Table 2: Comparison of Synthetic Methods for Pyrazolo[1,5-a]pyrimidines
Method | Conditions | Yield (%) | Time | Environmental Impact |
---|---|---|---|---|
Conventional | Dichloromethane, reflux | 60–70 | 4–6 hours | High (toxic solvents) |
Ultrasound-assisted | Aqueous ethanol, KHSO₄, RT | 75–85 | 20–30 mins | Low |
This green methodology could be extrapolated to synthesize 7-ethyl-6-methyl derivatives by selecting appropriate alkynes, such as ethyl propiolate, though experimental validation is required .
Biological Activities and Mechanistic Insights
Protein Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines exhibit pronounced kinase inhibitory activity. For instance, 2-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one demonstrates IC₅₀ values <100 nM against ABL1 and FLT3 kinases in preclinical assays. Molecular docking studies suggest that the ethyl group engages in hydrophobic interactions with kinase ATP-binding pockets, while the pyrimidinone moiety forms hydrogen bonds with catalytic lysine residues. Although data for the 7-ethyl-6-methyl analog are lacking, structural similarities imply comparable target affinities.
Pharmacological Applications and Future Directions
Therapeutic Prospects
The compound’s kinase inhibition profile suggests potential in oncology, particularly for tyrosine kinase-driven malignancies like chronic myeloid leukemia (CML). Additionally, anti-inflammatory applications are plausible, as pyrazolo[1,5-a]pyrimidines suppress COX-2 and TNF-α in murine models.
Challenges and Optimization Strategies
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Solubility Limitations: Introduction of polar groups (e.g., hydroxyls) could improve aqueous solubility.
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Metabolic Stability: Deuterium substitution at labile positions may reduce hepatic clearance.
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Selectivity Profiling: High-throughput screening against kinase panels is essential to minimize off-target effects.
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